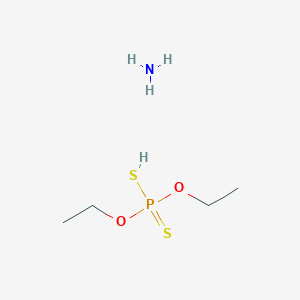
O,O-二乙基二硫代磷酸铵
描述
Ammonium Ethyl Phosphorodithioate, also known as Ammonium Ethyl Phosphorodithioate, is a useful research compound. Its molecular formula is C₄H₁₄NO₂PS₂ and its molecular weight is 203.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium Ethyl Phosphorodithioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8159. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium Ethyl Phosphorodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium Ethyl Phosphorodithioate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磷硫酸酯的合成
O,O-二乙基二硫代磷酸铵在磷硫酸酯的合成中起着至关重要的作用 . 它提供了一种直接的合成磷硫酸酯的路线,通过形成 O,O'-二烷基硫代磷酸根阴离子 . 该方法简单、高效且通用,已开发用于通过在无溶剂条件下使用微波照射,使烷基卤化物与亚磷酸二乙酯混合物在三乙胺/硫/和酸性氧化铝存在下进行一锅反应来合成磷硫酸酯 .
配位化学
O,O-二乙基二硫代磷酸铵经常用作配位化学中 (C2H5O)2PS2- 配体的来源 . 它在形成各种复杂化合物方面起着重要作用 .
分析化学
在分析化学中,O,O-二乙基二硫代磷酸铵用于测定各种离子 . 它有助于准确和精确地测量不同样品中的离子浓度 .
砷的提取
O,O-二乙基二硫代磷酸铵可用于提取砷 . 它有助于从其他元素中分离和浓缩砷,这在环境和健康相关研究中至关重要 .
生物活性分子的合成
作用机制
Target of Action
Ammonium O,O-Diethyldithiophosphate, also known as Ammonium Ethyl Phosphorodithioate or O,O-Diethyl Dithiophosphate Ammonium Salt, is primarily used as a source of the (C2H5O)2PS2− ligand in coordination chemistry . It interacts with various ions, making it useful in analytical chemistry for the determination of these ions .
Mode of Action
The compound forms complexes with various ions through its (C2H5O)2PS2− ligand . In the crystal structure of this compound, the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four tetrahedral diethyl dithiophosphate anions .
Result of Action
The molecular and cellular effects of Ammonium O,O-Diethyldithiophosphate’s action largely depend on the specific ions it complexes with. For instance, it has been used to complex cadmium (II) in an acid medium .
生化分析
Biochemical Properties
Ammonium o,o-diethyldithiophosphate plays a significant role in biochemical reactions due to its ability to interact with metal ions. It acts as a ligand, forming stable complexes with metals such as cadmium, copper, and zinc . These interactions are crucial in various biochemical processes, including enzyme catalysis and metal ion transport. The compound’s ability to form complexes with metal ions makes it valuable in the extraction and quantification of these ions in biological samples .
Cellular Effects
Ammonium o,o-diethyldithiophosphate has been shown to influence cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions required for these processes . For example, the compound’s interaction with zinc ions can impact zinc-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function . Additionally, its ability to form complexes with cadmium ions can influence cellular detoxification mechanisms .
Molecular Mechanism
The molecular mechanism of Ammonium o,o-diethyldithiophosphate involves its ability to bind to metal ions through its phosphorodithioate group. This binding can inhibit or activate enzymes that require metal ions as cofactors . For instance, the compound can inhibit zinc-dependent enzymes by sequestering zinc ions, thereby preventing their catalytic activity . Similarly, it can activate certain enzymes by providing essential metal ions required for their function . These interactions at the molecular level are critical for the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium o,o-diethyldithiophosphate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that the compound’s ability to form complexes with metal ions can diminish over time, affecting its efficacy in biochemical assays . Additionally, prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ammonium o,o-diethyldithiophosphate vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes . Studies have shown that high doses of the compound can lead to adverse effects such as oxidative stress, cellular damage, and impaired organ function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Ammonium o,o-diethyldithiophosphate is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions . For example, its interaction with zinc ions can affect zinc-dependent metabolic pathways, including those involved in DNA synthesis and repair . Additionally, the compound can impact the levels of metabolites by modulating the activity of metal-dependent enzymes .
Transport and Distribution
Within cells and tissues, Ammonium o,o-diethyldithiophosphate is transported and distributed through interactions with metal ions and transport proteins . The compound can bind to metal ions, facilitating their transport across cellular membranes and within cellular compartments . Additionally, it can interact with specific transporters and binding proteins that regulate its localization and accumulation within cells . These interactions are essential for the compound’s biochemical effects and its role in metal ion homeostasis .
Subcellular Localization
Ammonium o,o-diethyldithiophosphate exhibits specific subcellular localization patterns, primarily due to its interactions with metal ions and targeting signals . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on metal-dependent processes . Post-translational modifications and targeting signals can influence the compound’s localization, ensuring its proper function within the cell . These localization patterns are crucial for the compound’s role in regulating cellular processes and maintaining metal ion homeostasis .
属性
IUPAC Name |
azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHTRKMBOQLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |
| Record name | Diethyl dithiophosphate ammonium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1068-22-0 | |
| Record name | Ammonium diethyldithiophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium O,O-diethyl dithiophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammonium O,O-diethyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



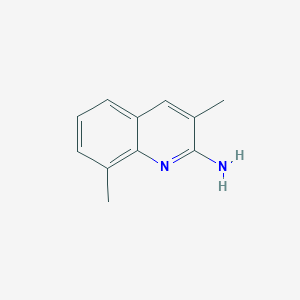

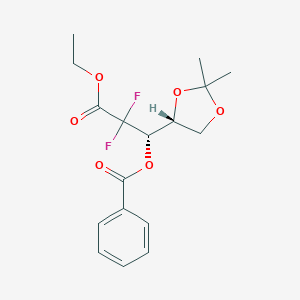

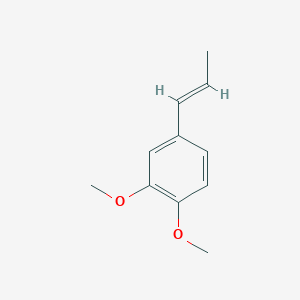
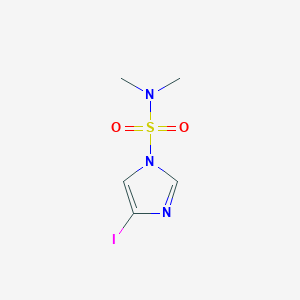

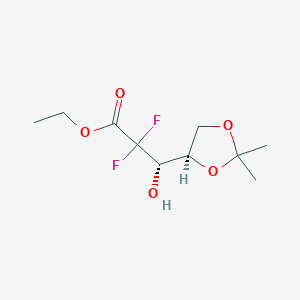




![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
